molecular formula C10H11N3O5 B2840164 N-{[(4-nitrophenyl)amino]carbonyl}alanine CAS No. 688334-02-3

N-{[(4-nitrophenyl)amino]carbonyl}alanine

Cat. No.: B2840164
CAS No.: 688334-02-3
M. Wt: 253.214
InChI Key: AGHYCQKOMGHZNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-{[(4-nitrophenyl)amino]carbonyl}alanine” is a research chemical . It has the chemical formula C10H11N3O5 and a molecular weight of 253.21 g/mol . The compound is also known as "alanine, N-[[ (4-nitrophenyl)amino]carbonyl]-" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string: CC(C(=O)O)NC(=O)NC1=CC=C(C=C1)N+[O-] .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 253.21 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Molecular Structure and Spectroscopy

Research by Marchewka et al. (2011) focused on the crystal and molecular structure of N-(4-nitrophenyl)-β-alanine. They successfully obtained the crystalline form of this compound and compared its X-ray geometry with molecular orbital calculations. Their study highlighted the compound's dimeric structure formed through hydrogen bonds, contributing to our understanding of its chemical behavior and potential applications in material science (Marchewka, Drozd, & Janczak, 2011).

Chemical Synthesis and Analysis

Gui et al. (2015) presented a novel approach for forming carbon-nitrogen bonds via nitro group reduction, which could streamline synthetic routes in medicinal chemistry. This study repurposes simple feedstock building blocks to smoothly yield secondary amines, showcasing the broad utility of nitro(hetero)arenes, including N-{[(4-nitrophenyl)amino]carbonyl}alanine derivatives, in synthesizing amines (Gui et al., 2015).

Nitrosation and Amino Acid Derivatives

Ulusoy et al. (2016) characterized the nitrosation of classical amino acids, including studies relevant to this compound. Their work is particularly relevant for the detection and quantification of amino acids in biological samples, offering insights into the analytical applications of amino acid derivatives in biochemical research (Ulusoy, Ulusoy, Pleissner, & Eriksen, 2016).

Enzymatic Inhibition and Protease Research

Scozzafava et al. (2000) synthesized potent matrix metalloproteinase and bacterial collagenase inhibitors incorporating sulfonylated N-4-nitrobenzyl-beta-alanine hydroxamate moieties. Their research demonstrates the utility of this compound derivatives in developing enzyme inhibitors, highlighting its potential in therapeutic applications and drug development (Scozzafava, Ilies, Manole, & Supuran, 2000).

Properties

IUPAC Name

2-[(4-nitrophenyl)carbamoylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O5/c1-6(9(14)15)11-10(16)12-7-2-4-8(5-3-7)13(17)18/h2-6H,1H3,(H,14,15)(H2,11,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHYCQKOMGHZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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